molecular formula C15H24N2O2S B6961345 N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine

N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine

Cat. No.: B6961345
M. Wt: 296.4 g/mol
InChI Key: LGSJUNCURCYXLE-UHFFFAOYSA-N
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Description

N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine is a complex organic compound that features a cyclohexane ring substituted with a methylsulfonyl group and an amine group The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Properties

IUPAC Name

N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-12-11-16-8-6-13(12)7-9-17-14-4-3-5-15(10-14)20(2,18)19/h6,8,11,14-15,17H,3-5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSJUNCURCYXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CCNC2CCCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine typically involves multiple steps, including the formation of the pyridine ring, the introduction of the methylsulfonyl group, and the attachment of the amine group. One common synthetic route might involve the following steps:

    Formation of the Pyridine Ring: This can be achieved through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Methylsulfonyl Group: This step can be carried out by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Attachment of the Amine Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be used in the development of new drugs or as a tool in biochemical research.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine exerts its effects depends on its specific interactions with molecular targets. For example, if the compound has biological activity, it may interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine can be compared with other similar compounds, such as:

    Pyridine Derivatives: Compounds containing the pyridine ring, which are known for their diverse biological activities.

    Sulfonyl Compounds: Compounds containing the sulfonyl group, which are often used in medicinal chemistry for their ability to modulate biological activity.

    Cyclohexane Derivatives: Compounds containing the cyclohexane ring, which are commonly used in the synthesis of pharmaceuticals and other chemicals.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

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